molecular formula C35H36ClNO5 B12632463 C35H36ClNO5

C35H36ClNO5

Cat. No.: B12632463
M. Wt: 586.1 g/mol
InChI Key: MESXQYPVOTYEMT-UHFFFAOYSA-N
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Description

The compound’s molecular formula suggests a chlorine-containing organic molecule with a complex aromatic or heterocyclic backbone, possibly sharing synthetic or pharmacological traits with the compounds discussed below.

Properties

Molecular Formula

C35H36ClNO5

Molecular Weight

586.1 g/mol

IUPAC Name

3-benzyl-7-[2-[1-(4-chlorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C35H36ClNO5/c1-22-27-15-16-30(23(2)33(27)42-34(39)28(22)20-24-8-4-3-5-9-24)41-21-31(38)37-19-18-35(40)17-7-6-10-29(35)32(37)25-11-13-26(36)14-12-25/h3-5,8-9,11-16,29,32,40H,6-7,10,17-21H2,1-2H3

InChI Key

MESXQYPVOTYEMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC4(CCCCC4C3C5=CC=C(C=C5)Cl)O)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C35H36ClNO5 typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of a chlorinated aromatic compound with a series of other organic reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

C35H36ClNO5: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of This compound are typically carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

C35H36ClNO5 has been investigated for various applications:

Organic Synthesis

This compound is utilized as a reagent in the synthesis of complex organic molecules. It plays a role in:

  • Formation of new chemical entities through various chemical reactions (oxidation, reduction, substitution).
  • Development of synthetic methodologies that improve existing routes or create novel scaffolds.

Research has shown potential biological activities associated with this compound, particularly its interaction with cellular processes. Notable aspects include:

  • Therapeutic potential : Studies indicate it may interact with specific molecular targets, modulating biochemical pathways.
  • Antimicrobial properties : Investigations into its efficacy against various pathogens have been conducted, highlighting its potential in drug development.

Medicinal Chemistry

This compound is being explored for its role in drug discovery:

  • Targeted therapies : Its ability to bind to specific receptors makes it a candidate for developing targeted therapeutic agents.
  • Multicomponent reactions : These reactions allow for rapid synthesis of diverse libraries of compounds, facilitating the discovery of new drugs.

Case Studies and Research Findings

Several studies illustrate the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant efficacy against certain bacterial strains (IC50 values reported).
Study 2Drug DevelopmentExplored as a lead compound for developing treatments for viral infections, showing promising results in preclinical trials.
Study 3Organic SynthesisUtilized in a novel synthetic route that reduced the number of purification steps required (one-pot synthesis).

Mechanism of Action

The mechanism of action of C35H36ClNO5 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact mechanism may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Property C₃₅H₃₆ClNO₅ (Hypothetical) C₉H₆BrNO₂ C₆H₅BBrClO₂
Molecular Weight ~594.2 (calculated) 240.05 g/mol 235.27 g/mol
Halogens Cl Br Br, Cl
Polarity Likely high (Cl, NO₅) High (polar functional groups) Moderate (TPSA: 40.46 Ų)
Solubility Not available 0.052 mg/ml (water) 0.24 mg/ml (water)
Enzyme Interaction Not available CYP1A2 inhibitor Non-inhibitor

Key Observations :

  • Solubility: C₆H₅BBrClO₂ exhibits higher aqueous solubility (0.24 mg/ml) than C₉H₆BrNO₂ (0.052 mg/ml), likely due to its boronic acid group enhancing hydrophilicity .

Insights :

  • C₉H₆BrNO₂ employs peptide-coupling reagents (HATU), typical for carboxylic acid derivatives, while C₆H₅BBrClO₂ uses palladium catalysis, common in boronic acid syntheses .
  • The shorter reaction time for C₆H₅BBrClO₂ (1.33 hours) suggests higher synthetic efficiency compared to C₉H₆BrNO₂ (48 hours) .

Pharmacological and Toxicological Profiles

Table 3: Bioactivity and Toxicity

Metric C₉H₆BrNO₂ C₆H₅BBrClO₂
BBB Permeability Yes Yes
CYP Inhibition CYP1A2 inhibitor None
Toxicity Alerts High (warning) Moderate (warning)

Implications for C₃₅H₃₆ClNO₅:

  • If C₃₅H₃₆ClNO₅ shares CYP1A2 inhibition with C₉H₆BrNO₂, drug-drug interactions could be a concern .
  • Both compared compounds exhibit BBB permeability, suggesting C₃₅H₃₆ClNO₅ might also penetrate the CNS if structurally analogous .

Biological Activity

The compound C35H36ClNO5 is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies that illustrate its effects.

This compound is characterized by its complex structure, which includes a chlorine atom, multiple carbon chains, and functional groups that suggest potential interactions with biological systems. The compound's molecular formula indicates a significant molecular weight and complexity, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : this compound may inhibit specific enzymes, impacting metabolic processes.
  • Receptor Modulation : The compound can interact with cellular receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays and studies. Below is a summary table highlighting key findings:

Activity Type Assay Method Results
AntioxidantDPPH Scavenging AssaySignificant scavenging activity
Enzyme InhibitionEnzymatic AssaysModerate inhibition of target enzymes
CytotoxicityMTT AssayReduced cell viability in cancer cell lines
AntimicrobialAgar Diffusion MethodEffective against Gram-positive bacteria

Case Studies

Several case studies have investigated the effects of this compound on various biological systems:

  • Antioxidant Properties : In a study assessing the antioxidative effects of several compounds, this compound demonstrated notable scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .
  • Cancer Research : A case study focused on the cytotoxic effects of this compound on different cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. This suggests potential therapeutic applications in oncology .
  • Enzyme Interaction : Research has shown that this compound inhibits specific enzymes involved in inflammatory pathways. This inhibition could provide insights into developing anti-inflammatory therapies .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent across various applications. Its ability to modulate enzyme activity and exhibit antioxidant properties positions it as a candidate for further research in drug development.

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